

Application Notes and Protocols for FX-06 in In Vivo Research

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Compound of Interest

Compound Name: FX-06

Cat. No.: B12784230

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These application notes provide detailed information and protocols for the use of **FX-06**, a fibrin-derived peptide (B β 15-42), in in vivo research models of ischemia-reperfusion injury and hemorrhagic shock.

Introduction

FX-06 is a synthetic peptide with demonstrated protective effects in various models of tissue injury, primarily by preserving endothelial barrier function and modulating inflammatory responses. Its mechanism of action involves binding to vascular endothelial (VE)-cadherin, a key component of endothelial cell-cell junctions. This interaction helps to stabilize the endothelial barrier, reduce vascular leakage, and inhibit the transendothelial migration of leukocytes to sites of injury. These properties make **FX-06** a promising candidate for investigation in conditions characterized by endothelial dysfunction, such as myocardial infarction and systemic shock.

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes of **FX-06** in various in vivo models.

Table 1: **FX-06** Dosage and Administration in Preclinical Animal Models

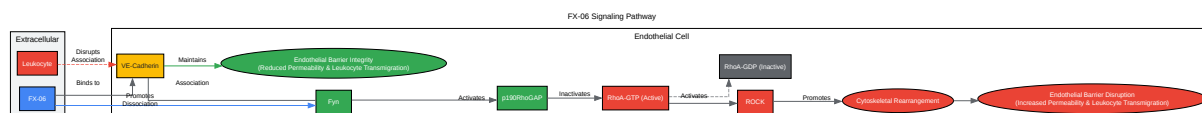
Animal Model	Condition	Dosage	Administration Route	Vehicle	Key Findings
Pig	Hemorrhagic Shock	2.4 mg/kg	Intravenous (IV) bolus	Phosphate Buffered Saline (PBS)	Improved pulmonary and circulatory function; reduced organ damage. ^[1]
Pig	Ischemia/Reperfusion	2.4 mg/kg	Intravenous (IV)	Not specified	Reduced myocardial infarct size.
Rat	Myocardial Ischemia/Reperfusion	0.8 mg/kg	Intravenous (IV)	Saline	Cardioprotective effects.

Table 2: **FX-06** Dosage and Administration in Clinical Trials

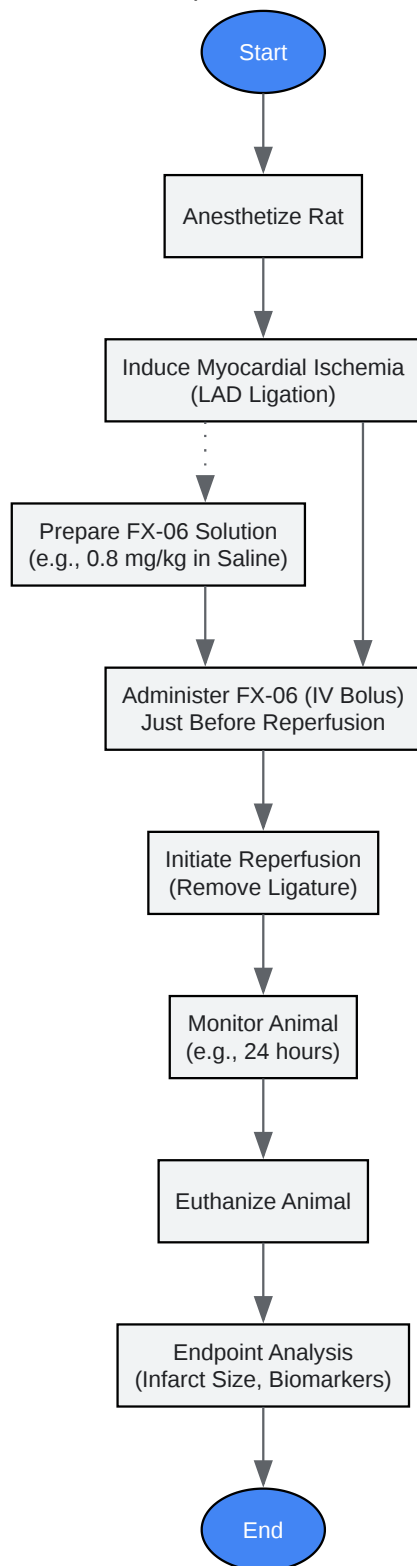
Population	Condition	Dosage	Administration Route	Key Findings
Human	Acute ST-segment elevation myocardial infarction	400 mg total dose (administered as two 200 mg IV boluses 10 minutes apart)	Intravenous (IV) bolus	Reduced necrotic core zone of the infarct. ^[2]
Human	COVID-19	2 x 200 mg per day for 5 days	Intravenous (IV)	Investigational for preventing disease progression.

Signaling Pathway

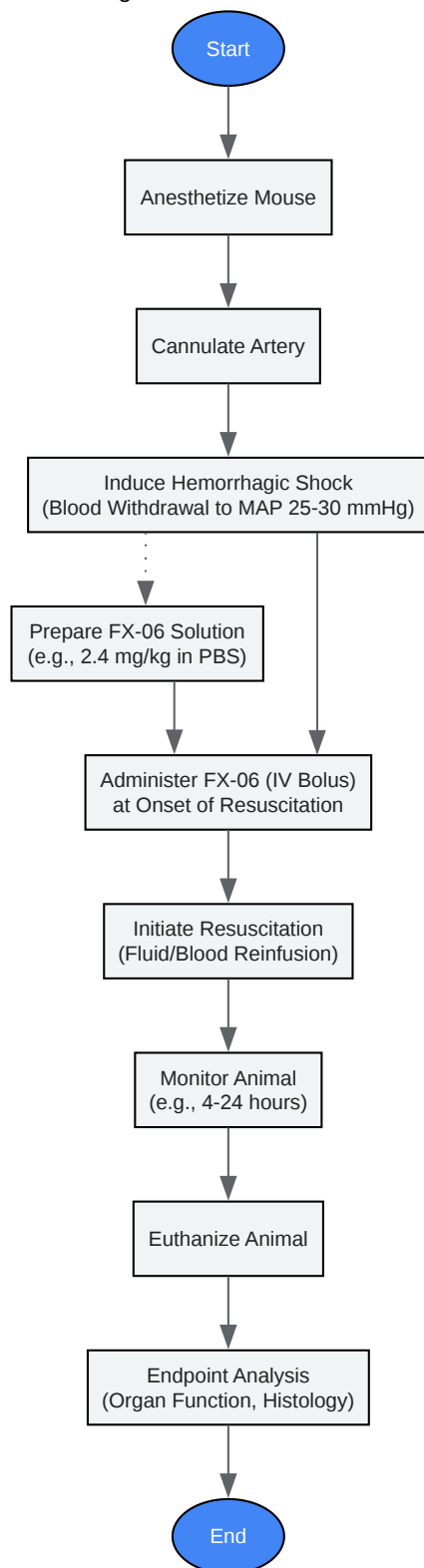
FX-06 exerts its effects by modulating the VE-cadherin signaling pathway at endothelial cell junctions. Under inflammatory conditions, the binding of leukocytes to the endothelium triggers signaling cascades that lead to the destabilization of these junctions, increasing vascular permeability and allowing leukocyte transmigration into the surrounding tissue. **FX-06** competitively binds to VE-cadherin, which is thought to prevent the disruptive signaling initiated by inflammatory mediators and leukocyte adhesion. This helps to maintain the integrity of the endothelial barrier. One of the key downstream effects of **FX-06** binding is the inhibition of the RhoA signaling pathway, which is involved in cytoskeletal changes that lead to the formation of gaps between endothelial cells. By inhibiting RhoA, **FX-06** helps to keep the endothelial barrier intact.



Myocardial Ischemia-Reperfusion Protocol Workflow



Hemorrhagic Shock Protocol Workflow

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References

- 1. Bbeta15-42 (FX06) reduces pulmonary, myocardial, liver, and small intestine damage in a pig model of hemorrhagic shock and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of intravenous FX06 as an adjunct to primary percutaneous coronary intervention for acute ST-segment elevation myocardial infarction results of the F.I.R.E. (Efficacy of FX06 in the Prevention of Myocardial Reperfusion Injury) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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